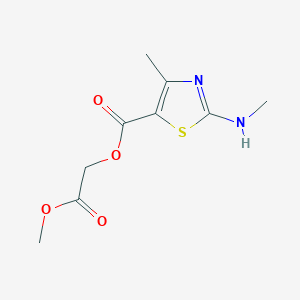
2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate, also known as MMT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MMT is a thiazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is not well understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of cardiovascular and immune functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce the production of inflammatory mediators, and modulate the activity of certain enzymes and receptors. In vivo studies have shown that this compound can reduce inflammation, improve cardiovascular function, and modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has been shown to have multiple biological activities, making it a versatile compound for studying various physiological processes. However, one limitation is that the mechanism of action of this compound is not well understood, which makes it difficult to interpret some of the experimental results.
Orientations Futures
There are several future directions for research on 2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate. One direction is to investigate the structure-activity relationship of this compound and its derivatives to identify compounds with improved biological activities. Another direction is to explore the potential use of this compound as a scaffold for the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different physiological processes.
Applications De Recherche Scientifique
2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial activities. In pharmacology, this compound has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In material science, this compound has been explored for its potential use in the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
(2-methoxy-2-oxoethyl) 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-5-7(16-9(10-2)11-5)8(13)15-4-6(12)14-3/h4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBLPQPGBNSWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B3943901.png)
![1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine](/img/structure/B3943910.png)

![2-{[(methylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B3943916.png)
![2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3943921.png)
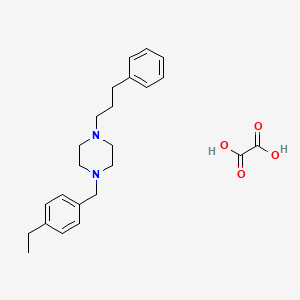
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3943950.png)
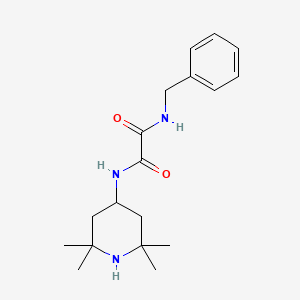
![6-amino-3-(3,4-dichlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3943964.png)
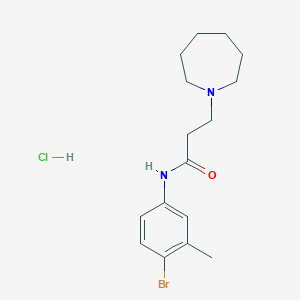

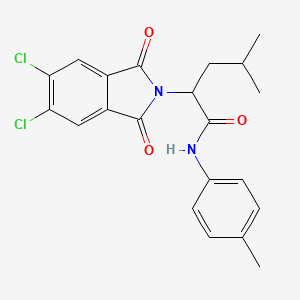
![N-(4-methylphenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3943997.png)
